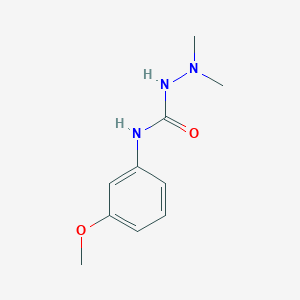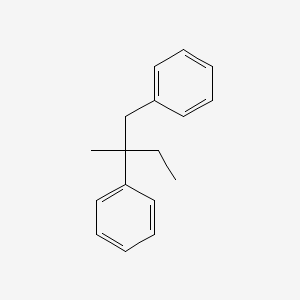
4-(M-Anisyl)-1,1-dimethylsemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(M-Anisyl)-1,1-dimethylsemicarbazide is an organic compound that belongs to the class of semicarbazides It is characterized by the presence of a methoxyphenyl group (m-anisyl) attached to a semicarbazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(M-Anisyl)-1,1-dimethylsemicarbazide typically involves the reaction of m-anisidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-(M-Anisyl)-1,1-dimethylsemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
4-(M-Anisyl)-1,1-dimethylsemicarbazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(M-Anisyl)-1,1-dimethylsemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the methoxyphenyl group plays a crucial role in its biological activity.
相似化合物的比较
Similar Compounds
4-Bromoanisole: A compound with a similar methoxyphenyl group but with a bromine substituent.
m-Anisyl alcohol: Another compound with a methoxyphenyl group but with an alcohol functional group.
Uniqueness
4-(M-Anisyl)-1,1-dimethylsemicarbazide is unique due to the presence of the semicarbazide moiety, which imparts distinct chemical and biological properties. This makes it different from other similar compounds like 4-bromoanisole and m-anisyl alcohol, which have different functional groups and reactivity.
属性
CAS 编号 |
22541-10-2 |
|---|---|
分子式 |
C10H15N3O2 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
1-(dimethylamino)-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C10H15N3O2/c1-13(2)12-10(14)11-8-5-4-6-9(7-8)15-3/h4-7H,1-3H3,(H2,11,12,14) |
InChI 键 |
PDOGILYMIZJNMK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)NC(=O)NC1=CC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)

![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)




![(7B-phenyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-2-yl)methanol](/img/structure/B11961675.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B11961676.png)


![4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11961688.png)
